ポンシリン

説明

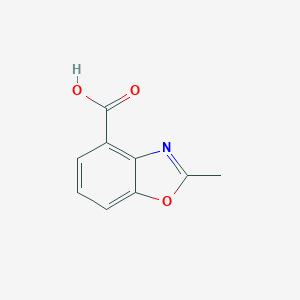

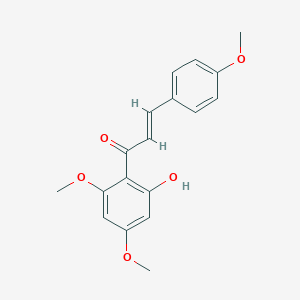

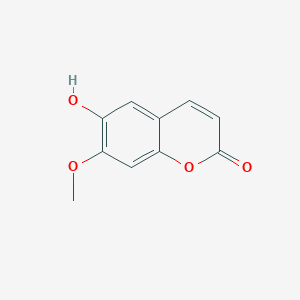

Poncirin is a bitter flavanone glycoside with various biological activities . It is the 7-O-neohesperidoside of isosakuranetin and can be extracted from trifoliate orange (Poncirus trifoliata) .

Synthesis Analysis

Poncirin and its aglycone, isosakuranetin, occur naturally in citrus fruits . The pathways behind the different health benefits of Poncirin and Isosakuranetin have been explored by evaluating their effects on the gut microbial diversity and metabolomics of mice .

Molecular Structure Analysis

The molecular weight of Poncirin is 594.56 . The [M-H] − ion at m/z 593.6 that had high abundance was observed in the purified Poncirin, suggesting the molecular weight of Poncirin might be 594.6 .

Chemical Reactions Analysis

Poncirin has been found to have diverse biological activities . It inhibits the growth of SGC-7901 gastric cancer cells when used at concentrations ranging from 5 to 25 µg/ml . Poncirin (25-100 µM) inhibits LPS-induced NF-κB DNA-binding activity, as well as production of nitric oxide (NO) .

Physical And Chemical Properties Analysis

Poncirin has a molecular weight of 594.56 . It is a solid at room temperature and is soluble in water .

科学的研究の応用

腸内細菌叢の多様性とメタボロミクスへの影響

ポンシリン(PC)とそのアグリコンであるイソサクラネチン(IR)は、柑橘類に自然に含まれています . PCとIRの異なる健康上の利点の背後にある経路を、マウスの腸内細菌叢の多様性とメタボロミクスへの影響を評価することで探求することを目的とした研究が行われました . 7日間の介入後、PCとIRはマウスの腸管内に存在するパラバクテロイデス属の菌数を増やしました . PCはバクテロイデス属の菌数を増やしましたが、IRはアロバキュラム属の菌数を減らし、アロプレボテラ属の菌数を増やしました . マウスにPCを与えたところ、糞便中の酢酸レベルが上昇し、イソ酪酸およびイソ吉草酸含量も上昇しました . IRを補充しても、マウスの糞便中の短鎖脂肪酸(SCFA)含量には有意な影響は見られませんでした .

代謝経路への影響

PC群のマウスの潜在的な尿バイオマーカーは、タンパク質および炭水化物の消化吸収、およびグリシン、セリン、トレオニン、トリプトファン、D-アルギニン、D-オルニチンなどのアミノ酸の代謝に関与していました . IRは主に、タウリンおよびヒポタウリン代謝、グルタチオン代謝、ヒスチジン代謝、D-グルタミン酸代謝など、マウスのアミノ酸代謝経路に影響を与えていました .

抗酸化特性

ポンシリンは、多くの柑橘類に含まれる天然のフラバノン配糖体です . ポンシリンには、抗酸化作用を含む多くの健康上の利点があります

作用機序

Target of Action

Poncirin, a natural flavanone glycoside found in many citrus fruit species , has been reported to interact with various targets. It has been shown to have significant binding affinity with the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) , Jun N-terminal kinase (JNK) , and cyclooxygenase-2 (COX-2) . These proteins play crucial roles in inflammation and immune responses.

Mode of Action

Poncirin exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it has been shown to decrease the expression levels of inflammatory signaling proteins such as NF-κB, JNK, and COX-2 . This suggests that Poncirin may exert its anti-inflammatory effects by inhibiting these key inflammatory mediators.

Biochemical Pathways

Poncirin affects several biochemical pathways. In a study, it was found that Poncirin and its aglycone, isosakuranetin, influenced the gut microbial diversity and metabolomics of mice . Specifically, they increased the abundance of Parabacteroides and Bacteroides in the intestinal tracts of mice . These changes in gut microbiota could affect various metabolic pathways, including the metabolism of amino acids such as glycine, serine, threonine, tryptophan, D-arginine, D-ornithine, etc .

Pharmacokinetics

Computational analysis using swissadme software revealed that poncirin follows various drug-likeness rules and exhibited better pharmacokinetic parameters . This suggests that Poncirin may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Poncirin has been reported to have various health benefits, including antioxidation, anti-inflammatory, and immunoregulatory effects . It has been shown to improve antioxidant enzymes, attenuate oxidative stress markers and inflammatory cytokines, and improve hematological parameters . Furthermore, it has been found to significantly improve the histology of liver in a CCL4-induced liver injury model .

Action Environment

The action of Poncirin can be influenced by various environmental factors. For instance, the gut environment can affect the interaction of Poncirin with gut microbiota and its subsequent effects on gut microbial diversity and metabolomics

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Poncirin involves several steps of chemical reactions to obtain the final product. The starting material for the synthesis of Poncirin is naringin, which undergoes several chemical transformations to form Poncirin. The synthesis pathway involves the use of various reagents and catalysts to facilitate the chemical reactions. The process involves the use of both chemical and physical methods to obtain the final product.", "Starting Materials": [ "Naringin", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water", "Magnesium sulfate", "Hexane", "Methanol", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Naringin is dissolved in methanol and reacted with acetic anhydride and sodium acetate to form naringin acetate.", "The naringin acetate is hydrolyzed using hydrochloric acid to form naringenin.", "The naringenin is dissolved in ethanol and reacted with sodium hydroxide to form sodium naringeninate.", "The sodium naringeninate is acidified with hydrochloric acid to form naringenin.", "The naringenin is dissolved in water and reacted with magnesium sulfate to form naringenin sulfate.", "The naringenin sulfate is extracted with hexane and evaporated to obtain naringenin.", "The naringenin is dissolved in methanol and reacted with hydrogen peroxide and sulfuric acid to form ponciretin.", "The ponciretin is dissolved in water and reacted with sodium bicarbonate to form Poncirin." ] } | |

CAS番号 |

14941-08-3 |

分子式 |

C28H34O14 |

分子量 |

594.6 g/mol |

IUPAC名 |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |

InChIキー |

NLAWPKPYBMEWIR-YZOWQMJMSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

melting_point |

210 - 211 °C |

| 14941-08-3 | |

物理的記述 |

Solid |

同義語 |

C09830; PONCIRIN; (2S)-Poncirin; Citrifolioside; Einecs 239-020-1; PONCIRIN WITH HPLC; 4'-O-Methylnaringin; ISOSAKURANETIN-7-NEOHESPERIDOSIDE; Neohesperidoside isosakuranetin-7; ISOSAKURANETIN-7-O-NEOHESPERIDOSID |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Poncirin in exhibiting its anti-inflammatory effects?

A1: Poncirin exhibits its anti-inflammatory effects primarily by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. [] This pathway plays a crucial role in regulating the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. By suppressing NF-κB activation, Poncirin effectively reduces the production of these inflammatory molecules. []

Q2: How does Poncirin impact osteoclast differentiation and bone loss?

A2: Poncirin effectively inhibits osteoclast differentiation, a process crucial for bone resorption, through the downregulation of NFATc1, a key transcription factor involved in osteoclastogenesis. [] This inhibitory effect was observed both in vitro and in vivo. In addition, Poncirin suppressed the RANKL-mediated activation of NF-κB and JNK pathways in RAW264.7 cells, further contributing to its anti-osteoclastic effects. []

Q3: What role does Poncirin play in apoptosis induction in human gastric cancer cells?

A3: Poncirin induces apoptosis in human gastric cancer cells through the extrinsic apoptotic pathway. [] Specifically, it upregulates the expression of Fas Ligand (FasL), a death receptor ligand, which in turn activates caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis. [] Notably, the mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential disruption and caspase-9 activation, does not appear to be involved in Poncirin-induced cell death in gastric cancer. []

Q4: What is the molecular formula and weight of Poncirin?

A4: The molecular formula of Poncirin is C28H34O14, and its molecular weight is 594.55 g/mol. [, ]

Q5: Is there any spectroscopic data available for Poncirin?

A5: While the provided abstracts do not delve into detailed spectroscopic data, they mention techniques like HPLC-PDA and LC-MS being employed for structural identification and analysis of Poncirin. [, ] These techniques provide information about the compound's UV-Vis absorbance, mass-to-charge ratio, and fragmentation patterns, all of which contribute to confirming its identity.

Q6: How does the packing material influence the stability of Poncirus trifoliata Rafinesque, the source of Poncirin, during storage?

A6: The packaging material significantly impacts the quality of Poncirus trifoliata Rafinesque during storage. Gunny sack packing, compared to vacuum packing and PP packing, resulted in a rapid decrease in the loss on drying content after 12 months of storage at room temperature. [] This suggests that gunny sack packing may lead to a greater loss of moisture and volatile compounds, potentially impacting the overall quality and content of Poncirin. []

Q7: Have there been any computational studies conducted to understand the interactions of Poncirin with potential targets?

A7: Yes, molecular docking studies have been conducted to investigate the interactions of Poncirin with proteins involved in obesity, such as FTO, leptin, and resistin. [] These studies aim to understand the potential of Poncirin as an obesity protein antagonist and its potential use in treating obesity. [] Additionally, molecular docking studies have also explored the interactions of Poncirin with SARS-CoV-2 target proteins, suggesting its potential as a multi-target inhibitor. []

Q8: How does the presence of a sugar moiety influence the peroxynitrite scavenging activity of Poncirin?

A8: The presence of an α-L-rhamnopyranosyl (1→2)-β-D-glucopyranosyl moiety in Poncirin appears to weaken its peroxynitrite scavenging activity compared to its aglycone, Isosakuranetin. [] This suggests that the sugar moiety may hinder the interaction of Poncirin with peroxynitrite or affect its ability to scavenge free radicals. []

Q9: What is known about the pharmacokinetic profile of Poncirin and its metabolites after oral administration of Poncirus trifoliata extract?

A9: A UHPLC-MS/MS method was developed and validated to study the pharmacokinetics of Poncirin and other active components in rat plasma after oral administration of Poncirus trifoliata extract. [] This study represents the first investigation into the pharmacokinetic behavior of these compounds, providing valuable insights into their absorption, distribution, metabolism, and excretion. []

Q10: What are the in vitro and in vivo effects of Poncirin on gastric disease?

A10: In vitro studies revealed that Poncirus trifoliata extracts exhibited cytotoxicity against human AGS gastric cancer cells. [] In vivo studies in rats demonstrated that Poncirin effectively inhibited HCl/ethanol-induced gastric lesions and increased mucus content, indicating its potential in protecting against gastric damage. [] Furthermore, Poncirin administration significantly reduced gastric secretion volume, gastric acid output, and increased gastric pH in pylorus-ligated rats, suggesting its potential in managing gastric acid secretion. []

Q11: Has Poncirin demonstrated any neuroprotective effects in experimental stroke models?

A11: Yes, in vivo studies utilizing a mouse model of middle cerebral artery occlusion (MCAO) revealed that Poncirin administration significantly reduced brain lesion size and improved neurological deficits following ischemic stroke. [] These neuroprotective effects were attributed to its anti-inflammatory action on microglia, primarily by inhibiting the production of inflammatory cytokines and suppressing microglial activation in the ischemic brain. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)